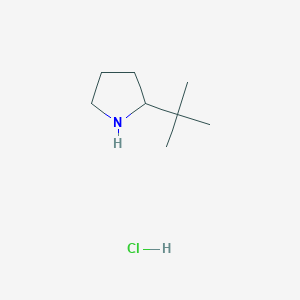

2-Tert-butylpyrrolidine hydrochloride

Description

Structure

3D Structure of Parent

Properties

IUPAC Name |

2-tert-butylpyrrolidine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17N.ClH/c1-8(2,3)7-5-4-6-9-7;/h7,9H,4-6H2,1-3H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AAOKNWIGPRCWII-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1CCCN1.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18ClN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

163.69 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

558478-78-7 | |

| Record name | 2-tert-butylpyrrolidine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Contributions to Asymmetric Catalysis and Chiral Ligand Design

Iminium Ion Organocatalysis and Stereochemical Control

The formation of iminium ions from the condensation of chiral secondary amines, such as those derived from 2-tert-butylpyrrolidine (B182177), with α,β-unsaturated carbonyl compounds is a powerful strategy in asymmetric organocatalysis. nih.gov This activation mode lowers the LUMO of the π-system, facilitating a variety of stereoselective reactions. nih.gov The bulky 2-tert-butyl substituent is instrumental in controlling the geometry and conformation of the reactive iminium ion intermediate, thereby dictating the stereochemical outcome of the reaction.

Computational studies have been employed to understand the relative stability of iminium ions derived from pyrrolidine (B122466) catalysts. nih.govacs.org The tendency of a carbonyl compound to form an iminium ion, and the ion's stability towards hydrolysis, can be predicted by calculating the equilibrium positions for the transfer of a secondary amine between two different carbonyl compounds. nih.govacs.org For instance, conjugation in the carbonyl compound, such as in 2-cyclohexenone, increases the relative stability of the corresponding iminium ion. acs.org

The steric effects of substituents on the pyrrolidine ring, such as the tert-butyl group at the 2-position, are generally not the most critical factor for the stability of iminium ions derived from non-branched conjugated aldehydes. acs.org However, this substituent is crucial for establishing the specific configurational and conformational aspects that lead to high enantioselectivity in catalytic cycles. nih.govacs.org

The stereochemical control exerted by 2-substituted pyrrolidine catalysts stems from the well-defined three-dimensional structure of the iminium ion intermediate. The catalyst's substituents effectively shield one of the prochiral faces of the iminium ion, directing the nucleophilic attack to the opposite face. tdx.cat For 2-substituted iminium ions, the key geometric elements to control are the C=N double bond geometry (E/Z) and the conformation of the single bond connecting the two unsaturated systems (s-cis/s-trans). tdx.cat

Due to steric repulsion between the substituent at the α-position to the nitrogen (the tert-butyl group) and the alkene fragment, the s-cis conformation is highly disfavored. tdx.cat This leaves the s-trans conformation as the predominant one, where the bulky group effectively blocks one face of the molecule.

| Isomer/Conformer Comparison | ΔE (in vacuo) | ΔE (in water) |

| Z vs. E iminium isomer | 2.1 kcal/mol | 1.7 kcal/mol |

| C3up-C4down vs. C3down-C4up conformer | 0.4 kcal/mol | 0.5 kcal/mol |

This table presents the calculated relative energy differences (ΔE) between isomers and conformers of an iminium ion derived from 2-tert-butylpyrrolidine, highlighting the energetic preferences that govern stereochemical control. Data sourced from computational studies. nih.govacs.org

Development of Chiral Ligands Incorporating the 2-Tert-butylpyrrolidine Motif

The structural and stereochemical advantages of the 2-tert-butylpyrrolidine unit have been widely exploited in the design of chiral ligands for asymmetric metal catalysis. nih.gov By incorporating this motif into larger ligand frameworks, chemists can create highly effective catalysts for a range of transformations.

Pyridinooxazoline (PyOx) ligands are a prominent class of bidentate N,N-ligands used extensively in asymmetric catalysis. beilstein-journals.org Their design is modular, allowing for systematic variation of both the pyridine (B92270) and the oxazoline (B21484) components to fine-tune the catalyst's steric and electronic properties for a specific reaction. nih.govresearchgate.net

The core design involves a pyridine ring linked at the 2-position to an oxazoline ring. The chirality is introduced via the substituent on the oxazoline ring, which is often derived from a chiral amino alcohol. The (S)-4-(tert-butyl)-2-(pyridin-2-yl)-4,5-dihydrooxazole, known as (S)-t-BuPyOx, is a highly successful ligand of this class, where the chiral element originates from (S)-tert-leucinol. beilstein-journals.org The bulky tert-butyl group on the oxazoline ring projects into the metal's coordination sphere, creating a well-defined chiral pocket that effectively controls the approach of substrates.

Ligands incorporating the 2-tert-butylpyrrolidine motif or its bioisosteres have proven effective in various metal-catalyzed asymmetric reactions.

Conjugate Addition: The (S)-t-BuPyOx ligand has been successfully applied in the rhodium-catalyzed asymmetric conjugate addition of arylboronic acids to cyclic, β,β-disubstituted enones. beilstein-journals.org This method provides access to cyclic ketones with β-benzylic quaternary stereocenters in high yields and excellent enantioselectivities. beilstein-journals.org Asymmetric conjugate addition is a powerful tool for creating carbon-carbon and carbon-heteroatom bonds and is widely used in the synthesis of biologically active compounds. libretexts.orgnih.gov

Hydrogenation: While PyOx ligands are used in hydrogenation, related ligands featuring the pyrrolidine core are also highly effective. For example, (S)-2-(tert-butylthiomethyl)pyrrolidine has been used as a chiral modifier anchored to palladium nanoparticles for the heterogeneous enantioselective hydrogenation of isophorone. worktribe.com In this system, the pyrrolidine nitrogen interacts with the substrate to form an iminium ion or enamine, while the sulfide (B99878) group strongly binds to the palladium surface, creating a chiral environment for the hydrogenation to occur. worktribe.com The enantiomeric excess was found to increase with the increasing size of the alkyl group in the sulfide, highlighting the importance of steric bulk in achieving effective asymmetric induction. worktribe.com

| Reaction Type | Ligand/Catalyst System | Substrate Example | Key Feature/Outcome |

| Conjugate Addition | Rhodium / (S)-t-BuPyOx | Cyclic, β,β-disubstituted enones | Forms β-benzylic quaternary stereocenters in high yield and enantioselectivity. beilstein-journals.org |

| Hydrogenation | Palladium Nanoparticles / (S)-2-(tert-butylthiomethyl)pyrrolidine | Isophorone | Ligand anchors to Pd surface; enantioselectivity increases with steric bulk of the ligand. worktribe.com |

This table summarizes the application of ligands derived from or related to the 2-tert-butylpyrrolidine motif in key metal-catalyzed asymmetric transformations.

The concept of "tropos" ligands and dynamic chirality represents an advanced area of ligand design. Tropos ligands are achiral on their own but can become chiral through coordination to a metal center, adopting a specific, non-superimposable conformation. If this coordination can be controlled by a chiral auxiliary or reagent, it allows for the dynamic generation of a single enantiomer of the catalytically active species.

For instance, a planar 3,4-diphosphinidenecyclobutene (DPCB) ligand, which is achiral, can be twisted into a C₂-type helical and therefore chiral structure upon coordination to two gold(I) chloride moieties. nih.gov The chirality of this twisted skeleton can then be dynamically controlled by exchanging the achiral chloride ligands for a chiral dicarboxylate, leading to the formation of a single diastereomer. nih.gov While this specific example does not use a 2-tert-butylpyrrolidine derivative, the principle is highly relevant to the broader field of chiral ligand design. The development of ligands that can exhibit dynamic chirality opens up new avenues for asymmetric catalysis, where the chiral information can be introduced or amplified during the catalytic cycle itself.

Mechanistic Investigations and Computational Studies of 2 Tert Butylpyrrolidine Systems

Advanced Computational Chemistry Methodologies

Computational chemistry has become an indispensable tool for exploring the intricacies of chemical reactions involving substituted pyrrolidines. By modeling molecular structures and energies, researchers can gain a deeper understanding of reaction mechanisms that are often difficult to elucidate through experimental means alone.

Quantum mechanical (QM) methods are foundational to modern computational chemistry, providing a way to calculate the electronic structure of molecules and predict their properties. wavefun.com Among these, Density Functional Theory (DFT) has emerged as a particularly powerful and widely used approach due to its favorable balance of accuracy and computational cost. osti.gov DFT calculations are instrumental in mapping the potential energy surface of a reaction, which allows for the determination of key energetic parameters. researchgate.netresearchgate.net

The primary applications of DFT in studying 2-tert-butylpyrrolidine (B182177) systems include:

Calculating Reaction Energetics: This involves determining the Gibbs free energy (ΔG), enthalpy (ΔH), and entropy (ΔS) for reactants, products, intermediates, and transition states. wavefun.comnih.gov The difference in energy between reactants and products indicates the thermodynamic feasibility of a reaction, while the energy of the transition state relative to the reactants (the activation energy) reveals the kinetic barrier.

Identifying Reaction Pathways: By locating transition states and intermediates, DFT can elucidate the step-by-step mechanism of a reaction. researchgate.net This is crucial for understanding how factors like substituents and catalysts influence the reaction course. For instance, computational studies can distinguish between different possible pathways, such as concerted versus stepwise mechanisms in cycloaddition reactions involving the pyrrolidine (B122466) ring. acs.org

The accuracy of DFT calculations is highly dependent on the choice of the functional and basis set. researchgate.net Different functionals vary in their ability to account for electron correlation, and benchmarking against high-level methods like coupled-cluster (CCSD(T)) or experimental data is often necessary to ensure reliability. researchgate.net

| DFT Functional | Mean Absolute Error (kcal/mol) |

|---|---|

| B3LYP | 2.5 - 5.1 |

| PBE0 | ~5.17 |

| M06 | ~4.42 |

| SCAN | ~3.48 |

The values represent a general range of reported MAEs and can vary depending on the specific reaction set and basis set used. nih.govresearchgate.net

The pyrrolidine ring is not planar and can adopt various puckered conformations, often described as "envelope" or "twist" forms. The presence of a bulky substituent like a tert-butyl group at the 2-position significantly influences the conformational landscape of the ring. Computational methods are used to explore these landscapes and determine the relative stabilities of different conformers and stereoisomers (e.g., cis vs. trans).

The key factors governing stability are:

Steric Strain: The large tert-butyl group generally prefers to occupy a pseudo-equatorial position to minimize steric clashes with other atoms on the ring. quora.com Repulsive interactions, known as van der Waals strain, destabilize conformations where bulky groups are forced into close proximity.

Torsional Strain: This arises from the eclipsing of bonds on adjacent atoms. The puckered conformations of the pyrrolidine ring help to alleviate this strain.

Stereoelectronic Effects: Interactions between molecular orbitals can also play a crucial role in stabilizing certain conformations. researchgate.net For example, hyperconjugation involving the nitrogen lone pair can influence the geometry and stability.

Computational analysis involves systematically rotating bonds and calculating the energy of the resulting structures to map out the potential energy surface. This allows for the identification of local energy minima, which correspond to stable conformers, and the energy barriers between them. For 2-tert-butylpyrrolidine, calculations can predict the most stable isomer and its preferred ring pucker, providing insight into how the molecule will present itself in a chemical reaction.

Reactions are typically carried out in a solvent, and the interaction between the solute (e.g., 2-tert-butylpyrrolidine hydrochloride) and solvent molecules can have a profound impact on reaction rates and equilibria. wikipedia.org Computational solvation models are used to account for these effects. youtube.com

There are two main classes of solvation models:

Implicit Solvation Models: These models, also known as continuum models, represent the solvent as a continuous medium with a specific dielectric constant. wikipedia.org The solute is placed in a cavity within this continuum, and the electrostatic interactions between the solute and the polarized medium are calculated. Popular implicit models include the Polarizable Continuum Model (PCM), the Solvation Model based on Density (SMD), and the Conductor-like Screening Model (COSMO). wikipedia.orgyoutube.com These models are computationally efficient and are often effective for capturing the bulk electrostatic effects of the solvent.

Explicit Solvation Models: In this approach, individual solvent molecules are included in the calculation along with the solute molecule. This provides a more detailed and physically accurate picture of solute-solvent interactions, including specific hydrogen bonds. However, this method is computationally very demanding due to the large number of atoms involved.

The choice of solvation model is critical, especially for reactions involving charged species or significant changes in polarity. For this compound, an ionic compound, electrostatic stabilization by a polar solvent is significant. Implicit models can effectively calculate the Gibbs free energy of solvation (ΔG_solv), which is essential for accurately predicting reaction equilibria in solution. youtube.com

| Model | Abbreviation | Key Feature |

|---|---|---|

| Polarizable Continuum Model | PCM | A widely used model that has several variants; creates a solute cavity based on interlocking spheres. |

| Solvation Model based on Density | SMD | Utilizes the full solute electron density to define the cavity, with specifically parameterized radii. |

| Conductor-like Screening Model | COSMO | Approximates the dielectric medium as a conductor, which simplifies calculations and reduces errors at the cavity surface. |

Elucidation of Reaction Mechanisms

Computational studies, in conjunction with experimental evidence, are vital for elucidating the detailed mechanisms of reactions involving the 2-tert-butylpyrrolidine framework.

While many reactions of amines proceed through ionic (two-electron) pathways, radical (one-electron) pathways offer alternative and powerful methods for modifying the pyrrolidine ring. researchgate.net These reactions often involve the formation of highly reactive radical intermediates, which can undergo transformations not accessible through conventional ionic chemistry. nih.gov

Mechanisms involving radical pathways include:

C-H Functionalization: A radical can be generated at a carbon atom adjacent to the nitrogen (the α-position) through hydrogen atom transfer (HAT). This carbon-centered radical can then be trapped by various reagents to install new functional groups.

Ring-Opening Reactions: Homolytic cleavage of a C-N bond can lead to a ring-opened radical intermediate. researchgate.net This strategy has been explored for the deconstructive functionalization of cyclic amines, transforming the pyrrolidine core into valuable acyclic building blocks. researchgate.net

Intramolecular Cyclizations: A radical can be generated on a side chain attached to the pyrrolidine ring or nitrogen. If this radical is positioned correctly, it can attack an unsaturated bond within the same molecule, leading to the formation of new cyclic structures. Pyrrolidines can be formed via the cyclization of a nitrogen radical onto an olefin. nih.gov

Computational studies can help to validate the feasibility of proposed radical pathways by calculating the energies of the radical intermediates and the transition states for their formation and subsequent reactions.

Stereoelectronic effects are interactions between electron orbitals that depend on the spatial arrangement of atoms in a molecule. wikipedia.org These effects can exert profound control over molecular geometry, stability, and reactivity, often overriding purely steric considerations. wikipedia.org

In 2-tert-butylpyrrolidine systems, key stereoelectronic effects include:

Hyperconjugation: This involves the donation of electron density from a filled bonding orbital (like a C-H or C-C σ bond) into an adjacent empty or partially filled orbital (like a p-orbital on a carbocation or an antibonding σ* orbital). The orientation of these orbitals is critical; a parallel (syn-periplanar or anti-periplanar) alignment is required for effective overlap.

Nitrogen Lone Pair Effects: The non-bonding electron pair on the pyrrolidine nitrogen atom is highly influential. Its orientation relative to adjacent bonds can stabilize or destabilize transition states. For example, the lone pair can stabilize an adjacent carbocation (an α-amino carbocation or iminium ion) through resonance. The alignment of the lone pair anti-periplanar to a leaving group on an adjacent carbon can facilitate elimination or substitution reactions.

Anomeric-type Effects: Interactions between the nitrogen lone pair and the antibonding orbital (σ*) of an adjacent C-X bond (where X is an electronegative atom) can lead to stabilization. This effect depends on the stereochemical relationship between the lone pair and the C-X bond.

Understanding these effects is crucial for explaining structure-reactivity relationships. nih.gov For example, the rate of a reaction at a specific site on the pyrrolidine ring can be dramatically different for two stereoisomers because of differing stereoelectronic environments. Computational chemistry allows for the visualization and quantification of these orbital interactions, providing a theoretical basis for observed reactivity and selectivity. nih.gov

Advanced Chemical Derivatization and Functionalization Strategies for Research Applications

Synthesis of Molecular Probes and Spin Labels (e.g., nitroxide derivatives for biophysical studies)

The 2-tert-butylpyrrolidine (B182177) core is particularly advantageous for the synthesis of nitroxide spin labels, which are paramagnetic molecules used as probes in Electron Paramagnetic Resonance (EPR) spectroscopy. These probes provide valuable insights into the structure, dynamics, and environment of biomolecules. uit.nolibretexts.org The introduction of a bulky tert-butyl group adjacent to the nitroxide moiety creates a sterically shielded environment, which is crucial for enhancing the stability of the radical in reducing biological environments. nih.govnih.govnih.gov

The synthesis of these specialized nitroxide derivatives often begins with the corresponding 2-tert-butyl-1-pyrroline-1-oxides. nih.gov A common strategy involves the reaction of these nitrones with organometallic reagents, such as butyllithium, to introduce additional substituents and form highly strained and stable nitroxides. nih.gov The resulting 2-tert-butylpyrrolidine-1-oxyls exhibit remarkable resistance to reduction by biological antioxidants like ascorbate, a critical property for in-cell EPR studies. nih.govnih.govunl.edu

The enhanced stability of these sterically hindered nitroxides allows for more accurate and prolonged measurements of molecular dynamics and distances within proteins and other macromolecules. uit.no For instance, the slower reduction rate of tetraethyl-substituted pyrrolidine (B122466) nitroxides, a class of compounds structurally related to 2-tert-butylpyrrolidine derivatives, makes them superior candidates for in-cell EPR spectroscopy compared to less hindered probes.

Below is a data table summarizing the properties of representative sterically shielded pyrrolidine nitroxides, highlighting the impact of bulky substituents on their stability.

| Nitroxide Derivative | Key Structural Feature | Relative Stability to Reduction | Application Highlight |

| 2-Butyl-2-tert-butyl-5,5-diethylpyrrolidine-1-oxyl | Tert-butyl group at C2 | High | Potential as organic radical contrast agents for in vivo MRI. nih.gov |

| 3,4-Unsubstituted 2-tert-butyl-2-ethylpyrrolidine-1-oxyls | Tert-butyl group at C2 | Very High | Suitable for EPR measurements inside living cells. nih.gov |

| Chiral C2-symmetric sterically hindered pyrrolidine nitroxide | Bulky spirocyclic moieties | Very High | Useful for building complex chiral spin labels. nih.gov |

Elaboration of Fragment-Based Ligands and Lead Structures

In the realm of drug discovery, fragment-based ligand discovery (FBLD) has emerged as a powerful strategy for identifying novel lead compounds. nih.gov This approach utilizes small, low-molecular-weight molecules, or "fragments," to probe the binding sites of biological targets. The pyrrolidine scaffold is of significant interest in FBLD due to its prevalence in natural products and FDA-approved drugs. nih.govresearchgate.netfrontiersin.orgwikipedia.org Its three-dimensional (3D) character, arising from the non-planar nature of the saturated ring, allows for a more comprehensive exploration of chemical and pharmacophore space compared to flat, aromatic fragments. nih.govnih.govd-nb.info

The 2-tert-butylpyrrolidine moiety, in particular, offers several desirable characteristics for a fragment library. The pyrrolidine ring itself provides a robust and synthetically tractable scaffold with well-defined stereochemistry. nih.govwhiterose.ac.uk The presence of the tert-butyl group can confer several advantages:

Conformational Rigidity: The steric bulk of the tert-butyl group can restrict the conformational flexibility of the pyrrolidine ring, leading to a more defined shape for binding to a target protein. nih.gov

Increased Lipophilicity: The tert-butyl group increases the lipophilicity of the fragment, which can enhance binding to hydrophobic pockets in a protein's active site.

Vectorial Exploration of Chemical Space: The substituents on the pyrrolidine ring can be systematically varied to explore different vectors in 3D space, allowing for the optimization of fragment binding. nih.gov

While direct examples of 2-tert-butylpyrrolidine hydrochloride in fragment screening libraries are not extensively documented in readily available literature, the design principles of FBLD strongly support its potential as a valuable scaffold. The development of synthetic methodologies to create diverse libraries of substituted pyrrolidines is an active area of research, aiming to populate fragment collections with more shape-diverse and 3D-rich molecules. nih.govd-nb.inforesearchgate.net The elaboration of a 2-tert-butylpyrrolidine-based fragment hit could involve functionalization at the nitrogen atom or other positions on the ring to grow the fragment into a more potent, lead-like molecule. nih.gov

Controlled Functionalization for Supramolecular Assembly or Macromolecular Incorporation

The 2-tert-butylpyrrolidine scaffold can be strategically functionalized for incorporation into larger molecular architectures, such as supramolecular assemblies and polymers. This allows for the creation of materials with tailored properties and functions. The ability to introduce specific functional groups onto the pyrrolidine ring is key to controlling its assembly behavior and its integration into macromolecules. osaka-u.ac.jpnih.govresearchgate.netnih.gov

One important strategy involves the modification of pyrrolidine nitroxide derivatives that bear hydroxyl groups. These hydroxyl moieties can serve as handles for further chemical reactions, enabling the covalent attachment of the spin-labeled pyrrolidine to a larger entity, such as a delivery vehicle for in vivo imaging or a polymer backbone. nih.gov This approach combines the desirable properties of the sterically shielded nitroxide with the characteristics of the macromolecule.

Furthermore, the pyrrolidine ring itself can be a component of stimuli-responsive polymers. For instance, N-ethyl pyrrolidine methacrylamide (B166291) can be polymerized to create smart hydrogels that exhibit pH-dependent swelling behavior. researchgate.net Such materials have potential applications in drug delivery and tissue engineering. The incorporation of the pyrrolidine moiety influences the physical and chemical properties of the resulting polymer.

The functionalization of the pyrrolidine ring can also be directed towards the creation of well-defined supramolecular structures. By introducing recognition motifs, such as hydrogen bonding donors and acceptors, the pyrrolidine derivatives can be programmed to self-assemble into ordered architectures. While the field of pyrrolidine-based supramolecular chemistry is broad, the principles of molecular recognition can be applied to 2-tert-butylpyrrolidine derivatives to create novel materials with interesting optical or electronic properties. researchgate.netmdpi.com

The following table provides examples of functionalization strategies for pyrrolidine derivatives for their incorporation into larger molecular systems.

| Functionalization Strategy | Resulting Structure/Material | Potential Application |

| Modification of hydroxyl groups on nitroxide derivatives | Macromolecular or supramolecular nanostructures nih.gov | Organic radical contrast agents for MRI |

| Polymerization of N-ethyl pyrrolidine methacrylamide | pH-responsive hydrogels researchgate.net | Smart drug delivery systems, tissue engineering |

| Incorporation into naphthalimide structures | Supramolecular assemblies researchgate.net | Tuning of optical and photophysical properties |

Emerging Research Avenues and Future Prospects for 2 Tert Butylpyrrolidine Hydrochloride

Exploration as a Precursor for Diverse Heterocyclic Scaffolds in Complex Molecule Synthesis

The pyrrolidine (B122466) ring is a ubiquitous structural motif in a vast number of biologically active natural products and synthetic pharmaceuticals. nih.govnih.gov The strategic placement of a tert-butyl group at the 2-position of the pyrrolidine ring in 2-tert-butylpyrrolidine (B182177) hydrochloride offers a unique handle for stereocontrolled synthesis, making it a valuable chiral building block for the construction of complex molecular architectures.

Researchers are beginning to explore the use of 2-tert-butylpyrrolidine and its derivatives as precursors for the synthesis of more complex, densely functionalized heterocyclic systems. The steric hindrance of the tert-butyl group can direct the regioselectivity and stereoselectivity of subsequent reactions, enabling the construction of specific diastereomers of polysubstituted pyrrolidines. acs.org These derivatives can then be further elaborated into a variety of nitrogen-containing heterocycles, such as indolizidines and pyrrolizidines, which form the core of many alkaloids with potent biological activities. orkg.orguow.edu.au

Future research is anticipated to focus on the development of novel synthetic methodologies that leverage the unique reactivity of 2-tert-butylpyrrolidine. This includes its incorporation into cascade reactions, multicomponent reactions, and diversity-oriented synthesis to rapidly generate libraries of complex molecules for biological screening. acs.orgnih.gov The development of methods for the diastereodivergent synthesis of substituted pyrrolidines from chiral precursors highlights the potential for creating a wide range of stereochemically diverse scaffolds from a single starting material. orkg.org

Table 1: Examples of Heterocyclic Scaffolds Potentially Accessible from 2-Tert-butylpyrrolidine Precursors

| Heterocyclic Scaffold | Potential Biological Relevance | Synthetic Strategy |

| Indolizidines | Alkaloid natural products, potential therapeutic agents | Intramolecular cyclization of functionalized pyrrolidine derivatives |

| Pyrrolizidines | Alkaloid natural products, enzyme inhibitors | Ring-closing metathesis or other cyclization strategies |

| Spiro-pyrrolidines | Found in various natural products and pharmaceuticals | Cycloaddition reactions or intramolecular cyclizations |

| Fused Pyrrolidines | Core structures of various bioactive compounds | Annulation reactions onto the pyrrolidine ring |

Synergistic Approaches Combining Synthetic and Computational Methodologies

The rational design of catalysts and synthetic pathways is greatly enhanced by the integration of computational chemistry with experimental work. Density Functional Theory (DFT) calculations have become an invaluable tool for understanding reaction mechanisms, predicting stereochemical outcomes, and elucidating the role of non-covalent interactions in transition states. nih.govresearchgate.net

In the context of 2-tert-butylpyrrolidine hydrochloride, synergistic synthetic and computational approaches are poised to accelerate the discovery of its novel applications. DFT calculations can be employed to:

Predict Stereoselectivity: Model the transition states of reactions catalyzed by 2-tert-butylpyrrolidine derivatives to understand the origin of stereoselectivity and to predict the optimal catalyst structure for a given transformation. nih.govresearchgate.net

Elucidate Reaction Mechanisms: Investigate the intricate details of catalytic cycles, including the nature of reactive intermediates and the energetics of competing pathways. researchgate.net

Guide Catalyst Design: Computationally screen virtual libraries of 2-tert-butylpyrrolidine-based catalysts to identify promising candidates for synthesis and experimental evaluation. researchgate.netchemrxiv.org

The interplay between experimental results and computational predictions creates a powerful feedback loop. Experimental observations can validate and refine computational models, while theoretical insights can guide the design of more efficient and selective synthetic methods. This integrated approach will be crucial for unlocking the full potential of this compound in complex molecule synthesis and organocatalysis.

Table 2: Application of Computational Methods in Studying Pyrrolidine-Mediated Reactions

| Computational Method | Application | Insights Gained |

| Density Functional Theory (DFT) | Transition state analysis | Understanding the origin of stereoselectivity, predicting reaction outcomes. researchgate.netnih.gov |

| Molecular Dynamics (MD) | Conformational analysis of catalysts and intermediates | Identifying preferred conformations and their impact on reactivity. |

| Quantum Mechanics/Molecular Mechanics (QM/MM) | Modeling enzyme-catalyzed reactions | Simulating the behavior of pyrrolidine-based inhibitors or catalysts in a biological environment. |

Potential in Materials Science and Biomedical Research via Advanced Functionalization

The unique structural and chemical properties of the 2-tert-butylpyrrolidine scaffold also suggest its potential for applications beyond traditional organic synthesis, particularly in the fields of materials science and biomedical research. This potential, however, relies on the development of advanced functionalization strategies to append new properties to the pyrrolidine core.

In materials science, functionalized 2-tert-butylpyrrolidine derivatives could be incorporated into polymers to create materials with tailored properties. For example, polymers bearing chiral pyrrolidine pendants could be explored for applications in chiral separations or as sensors for chiral molecules. The incorporation of pyrrolidine moieties into polymer backbones can also influence their physical properties and their ability to form complexes, for instance, with DNA for gene delivery applications. nih.gov Nitroxide radicals derived from sterically hindered pyrrolidines, including those with tert-butyl groups, are known for their high stability and are used as spin probes and labels in biophysics and for in vivo imaging. nih.govmdpi.comnih.govnih.govmdpi.com

In biomedical research, advanced functionalization of 2-tert-butylpyrrolidine could lead to the development of novel therapeutic agents and diagnostic tools. The pyrrolidine scaffold is a common feature in many FDA-approved drugs. nih.gov By attaching pharmacophores, fluorescent dyes, or targeting ligands to the 2-tert-butylpyrrolidine core, it may be possible to create new drug candidates, bioimaging probes, or targeted drug delivery systems. The steric bulk of the tert-butyl group could also be exploited to modulate the binding affinity and selectivity of these functionalized molecules for their biological targets. The development of methods for the late-stage functionalization of saturated N-heterocycles is a growing area of research that could be applied to 2-tert-butylpyrrolidine to rapidly generate analogues with diverse functionalities. acs.org

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 2-Tert-butylpyrrolidine hydrochloride, and how can reaction conditions be optimized?

- Methodological Answer : The tert-butyl group can be introduced via alkylation of pyrrolidine using tert-butyl chloride or bromide under inert conditions (e.g., nitrogen atmosphere). Optimization may involve adjusting reaction temperature (typically 0–25°C), solvent choice (e.g., dichloromethane or THF), and stoichiometric ratios. Factorial design experiments can systematically evaluate variables like catalyst load (e.g., triethylamine) and reaction time to maximize yield . Post-synthesis, the hydrochloride salt is formed by treating the free base with HCl gas or aqueous HCl.

Q. Which analytical techniques are most effective for characterizing the purity and structural integrity of this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR confirm structural assignments, with tert-butyl protons appearing as a singlet near δ 1.2–1.4 ppm.

- High-Performance Liquid Chromatography (HPLC) : Reversed-phase HPLC with UV detection (λ ~210 nm) quantifies purity (>95% typical for research-grade material).

- Mass Spectrometry (MS) : ESI-MS or GC-MS verifies molecular weight (C8H18ClN, MW 175.7 g/mol) and fragmentation patterns.

Cross-reference with PubChem or EPA DSSTox entries for validation .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles.

- Ventilation : Use a fume hood to avoid inhalation of fine particles.

- Storage : Keep in airtight, light-resistant containers at room temperature (20–25°C) with desiccants to prevent hydrolysis.

- Spill Management : Neutralize spills with sodium bicarbonate and dispose of waste via hazardous chemical protocols .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound derivatives?

- Methodological Answer : Contradictions often arise from impurities, stereochemical variations, or assay conditions. Strategies include:

- Reproducibility Checks : Repeat experiments under standardized conditions (e.g., cell lines, buffer pH).

- Purity Analysis : Use HPLC-MS to confirm compound integrity and rule out degradation products.

- Stereochemical Control : Verify enantiomeric purity via chiral chromatography or optical rotation measurements, as stereochemistry significantly impacts receptor binding .

Q. What strategies enhance the stability of this compound in aqueous solutions during pharmacological studies?

- Methodological Answer :

- Buffering Agents : Use phosphate-buffered saline (PBS, pH 7.4) to minimize hydrolysis.

- Lyophilization : Freeze-dry the compound and reconstitute in organic solvents (e.g., DMSO) for in vitro assays.

- Temperature Control : Store solutions at 4°C for short-term use or −20°C for long-term stability.

Stability studies using accelerated degradation models (e.g., elevated temperature) can predict shelf-life .

Q. How does the tert-butyl substituent influence the pharmacokinetic properties of pyrrolidine-based compounds in preclinical models?

- Methodological Answer : The tert-butyl group enhances metabolic stability by sterically shielding the pyrrolidine ring from cytochrome P450 enzymes. This increases half-life (t1/2) and bioavailability in rodent models. To evaluate:

- Conduct in vivo PK studies with intravenous/oral dosing.

- Measure plasma concentrations via LC-MS/MS and calculate parameters like Cmax, AUC, and clearance.

- Compare with unsubstituted pyrrolidine analogs to isolate tert-butyl effects .

Data Analysis and Experimental Design

Q. How can factorial design optimize the synthesis of this compound for scalable production?

- Methodological Answer : A 2k factorial design evaluates critical variables (e.g., reactant ratio, temperature, catalyst). For example:

- Factors : Tert-butyl chloride equivalents (1.0–1.5), reaction temperature (0–25°C).

- Response Variables : Yield, purity.

Statistical software (e.g., JMP, Minitab) identifies interactions and optimal conditions. Post-optimization, validate with three replicate runs .

Q. What computational tools predict the interaction of this compound with biological targets?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model binding to receptors (e.g., GPCRs).

- Molecular Dynamics (MD) Simulations : GROMACS or AMBER assess conformational stability in binding pockets.

- QSAR Models : Correlate structural descriptors (e.g., logP, polar surface area) with activity data from PubChem or ChEMBL .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.